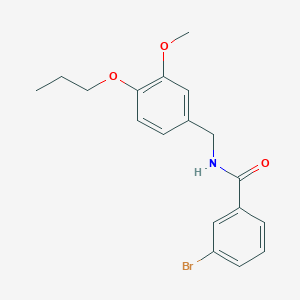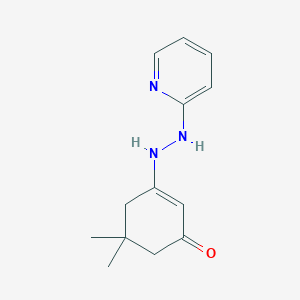
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide, also known as BMB, is a compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide exerts its effects through several mechanisms. In cancer cells, this compound induces apoptosis by activating the caspase pathway. In the dopamine D3 receptor, this compound acts as a selective antagonist, blocking the binding of dopamine and preventing downstream signaling. Inhibition of enzymes by this compound is thought to occur through the formation of a covalent bond between the compound and the enzyme active site.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth. In the dopamine D3 receptor, this compound blocks the binding of dopamine and prevents downstream signaling. Inhibition of enzymes by this compound can lead to a decrease in enzyme activity and downstream effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide in lab experiments is its specificity for certain targets, such as the dopamine D3 receptor. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Future Directions
For 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide research include investigating its potential use in drug discovery, exploring its effects on other enzymes and receptors, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on different cell types.
Synthesis Methods
The synthesis of 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide involves the reaction between 3-bromo-N-(4-hydroxybenzyl)benzamide and 3-methoxy-4-propoxybenzyl bromide in the presence of a base. The resulting product is then purified using column chromatography.
Scientific Research Applications
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to have potential use in various research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to act as a selective antagonist of the dopamine D3 receptor, which could be useful in the treatment of drug addiction. This compound has also been investigated for its potential use in drug discovery, as it has been found to inhibit the activity of several enzymes.
properties
IUPAC Name |
3-bromo-N-[(3-methoxy-4-propoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-3-9-23-16-8-7-13(10-17(16)22-2)12-20-18(21)14-5-4-6-15(19)11-14/h4-8,10-11H,3,9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCFBPGMZFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)
![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)



![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)

![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)